molecular formula C8H9NO5S B14368303 N-Phenyl-N-(sulfooxy)acetamide CAS No. 91631-51-5

N-Phenyl-N-(sulfooxy)acetamide

Cat. No.: B14368303
CAS No.: 91631-51-5
M. Wt: 231.23 g/mol
InChI Key: GKEQAUATBSENAJ-UHFFFAOYSA-N
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Description

N-Phenyl-N-(sulfooxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a sulfooxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(sulfooxy)acetamide typically involves the reaction of phenylacetamide with a sulfonating agent. One common method is the reaction of phenylacetamide with chlorosulfonic acid, which introduces the sulfooxy group into the molecule. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced reactors and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(sulfooxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-Phenyl-N-(sulfooxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-N-(sulfooxy)acetamide involves its interaction with specific molecular targets. The sulfooxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Lacks the sulfooxy group and has different chemical properties.

    N-Phenyl-N-(hydroxy)acetamide: Contains a hydroxyl group instead of a sulfooxy group.

    N-Phenyl-N-(methoxy)acetamide: Contains a methoxy group instead of a sulfooxy group.

Uniqueness

N-Phenyl-N-(sulfooxy)acetamide is unique due to the presence of the sulfooxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

91631-51-5

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

(N-acetylanilino) hydrogen sulfate

InChI

InChI=1S/C8H9NO5S/c1-7(10)9(14-15(11,12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,13)

InChI Key

GKEQAUATBSENAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)OS(=O)(=O)O

Origin of Product

United States

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